![molecular formula C17H28N4 B12590544 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-57-2](/img/structure/B12590544.png)
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are common structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. These rings are then linked through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate: Used in the synthesis of pharmaceutical drugs.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
648895-57-2 |
|---|---|
Fórmula molecular |
C17H28N4 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C17H28N4/c1-15(2)19-9-6-16(7-10-19)20-11-13-21(14-12-20)17-5-3-4-8-18-17/h3-5,8,15-16H,6-7,9-14H2,1-2H3 |
Clave InChI |
DCONYKYUNYMLPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


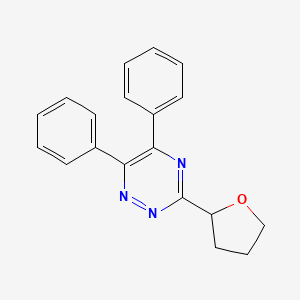
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
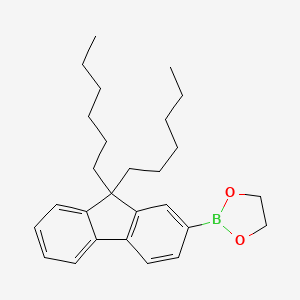
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)

![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
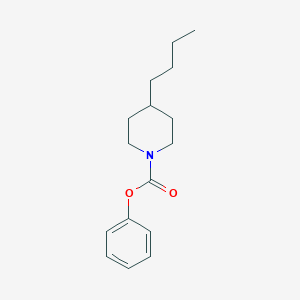
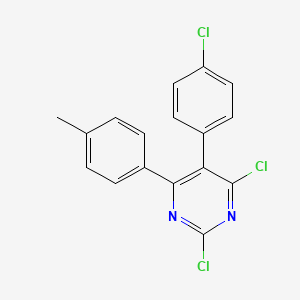
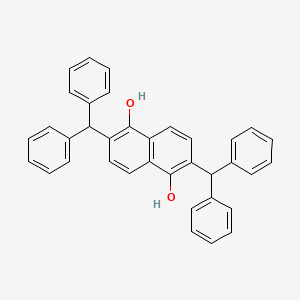
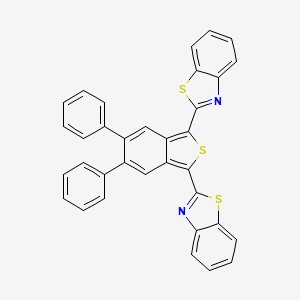
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
